Cas no 2171826-76-7 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid
- 2171826-76-7
- EN300-1555478
-
- インチ: 1S/C27H28N2O6/c30-25(28-17-7-5-6-16(12-17)26(31)32)23-13-34-15-24(23)29-27(33)35-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-5,7-11,16-17,22-24H,6,12-15H2,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: IFICWJDUELYLJB-UHFFFAOYSA-N
- SMILES: O1CC(C(C(NC2C=CCC(C(=O)O)C2)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 476.19473662g/mol
- 同位素质量: 476.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 7
- 複雑さ: 809
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 3.2
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1555478-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1555478-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1555478-500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1555478-250mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1555478-10.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1555478-5000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1555478-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1555478-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1555478-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1555478-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |
2171826-76-7 | 5g |
$9769.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acidに関する追加情報
Introduction to 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid (CAS No. 2171826-76-7)
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid (CAS No. 2171826-76-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The molecule's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to mask reactive amino groups during the synthesis process. This feature makes it particularly useful in the design and synthesis of peptides and peptidomimetics.
The fluorenylmethoxycarbonyl (Fmoc) group is a versatile protecting group that can be selectively removed under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS). The presence of this group in 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid allows for the controlled and stepwise synthesis of complex peptides, which can be crucial for the development of bioactive molecules with high specificity and potency.
Recent studies have highlighted the importance of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of peptidomimetic drugs targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are important targets for therapeutic intervention in various diseases, including cardiovascular disorders, neurological conditions, and cancer.
The cyclohexene ring within the structure of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid contributes to its conformational rigidity, which can enhance the binding affinity and selectivity of the resulting peptidomimetics. This rigidity is particularly beneficial in designing molecules that can mimic the three-dimensional structure of natural peptides, thereby improving their pharmacological properties.
In addition to its role in peptide synthesis, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-enecarboxylic acid has also been explored for its potential as a scaffold for small molecule drug discovery. A recent study published in Organic Letters reported the use of this compound as a building block for the synthesis of small molecules with potent anti-inflammatory activity. The researchers found that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them promising candidates for the treatment of inflammatory diseases.
The carboxylic acid functional group present in 5-4-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} oxolan - 3 - amido cyclohex - 3 - ene - 1 - carboxylic acid provides additional opportunities for chemical modification. This group can be readily converted into various derivatives such as esters, amides, and hydrazides, which can be tailored to achieve specific biological activities or improve pharmacokinetic properties. For example, esterification can enhance the lipophilicity and cell permeability of the molecule, while amidation can improve its stability and reduce metabolic degradation.
The synthetic accessibility of 5-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} oxolan - 3 - amido cyclohex - 3 - ene - 1 - carboxylic acid has been well-documented in several research articles. A typical synthetic route involves the coupling of an Fmoc-amino acid derivative with an appropriate oxolane or cyclohexene precursor using standard coupling reagents such as HATU or EDC·HCl. The resulting intermediate can then be further modified through various chemical transformations to yield the desired product.
In conclusion, 5-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} oxolan - 3 - amido cyclohex - 3 - ene - 1 - carboxylic acid (CAS No. 2171826-76-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in modern drug discovery efforts.
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